7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole
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Overview
Description
7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system that includes both pyrrole and benzoxadiazole moieties, making it a versatile scaffold for chemical synthesis and biological activity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole typically involves cyclization reactions. One common method starts with the reaction of 2-aminopyridine with an appropriate aldehyde under acidic conditions to form the intermediate, which then undergoes cyclization to yield the target compound . Another approach involves the use of formamidine acetate and alkali in ethanol, followed by heating and acidification to achieve the desired product .
Industrial Production Methods: Industrial production methods for this compound often employ scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications .
Scientific Research Applications
7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
7H-Pyrrolo[2,3-d]pyrimidine: Known for its kinase inhibitory activity and potential as an anticancer agent.
7H-Pyrrolo[2,3-d]pyrimidine derivatives: These compounds exhibit similar biological activities but differ in their specific molecular targets and applications.
Uniqueness: 7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields highlight its significance in scientific research and industry .
Properties
Molecular Formula |
C8H5N3O |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
3H-pyrrolo[3,4-e][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C8H5N3O/c1-2-7-8(11-12-10-7)6-4-9-3-5(1)6/h1-4,10H |
InChI Key |
KOGIXXPJBSBLNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=C2C3=NONC3=C1 |
Origin of Product |
United States |
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